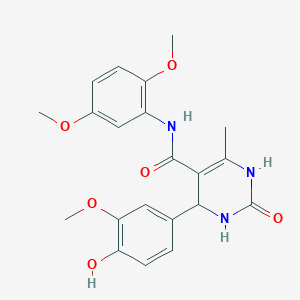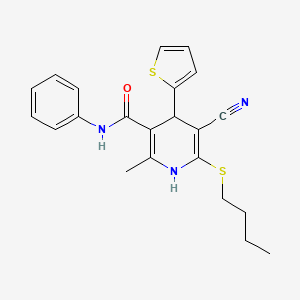![molecular formula C17H29O6P B3965064 diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B3965064.png)
diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate
Übersicht
Beschreibung
Diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate, also known as DIMP, is a chemical compound that has been used in scientific research for several years. It is a phosphonate ester that has been synthesized using various methods. DIMP has shown promising results in various scientific studies, making it a popular choice for researchers.
Wirkmechanismus
Diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate inhibits AChE activity by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in acetylcholine levels. This compound also has a hydroxyl group that can form hydrogen bonds with the amino acid residues in the active site of AChE, further enhancing its binding affinity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of AChE activity by this compound can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function. This compound has also been shown to have anticonvulsant and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate has several advantages for lab experiments. It is a potent AChE inhibitor and has been shown to have anticonvulsant and neuroprotective effects, making it a useful tool for studying various neurological disorders. However, this compound has some limitations as well. It is a phosphonate ester, which can make it difficult to dissolve in aqueous solutions. This compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate in scientific research. One potential direction is the development of this compound analogs with improved pharmacokinetic properties. This could lead to the development of more effective therapeutic agents for various neurological disorders. Another potential direction is the use of this compound in combination with other compounds to enhance its therapeutic effects. Overall, this compound shows great potential as a tool for studying various neurological disorders, and further research is needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
Diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate has been used in various scientific studies due to its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in various physiological processes. Inhibition of AChE activity can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function. This compound has also been shown to have anticonvulsant and neuroprotective effects.
Eigenschaften
IUPAC Name |
bis(2-methylpropoxy)phosphoryl-(2,5-dimethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29O6P/c1-12(2)10-22-24(19,23-11-13(3)4)17(18)15-9-14(20-5)7-8-16(15)21-6/h7-9,12-13,17-18H,10-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUDDRPRANEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=C(C=CC(=C1)OC)OC)O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(2-bromo-4-nitrophenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3965001.png)
![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965010.png)
![N-(4-{[3-(2-allylphenoxy)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3965015.png)
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3965016.png)

![2-(2-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B3965026.png)
![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B3965029.png)

![ethyl [(8-methyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetate](/img/structure/B3965044.png)
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3965048.png)
![1-(cyclopropylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B3965054.png)

